6-hydrazinylpyridazine-3-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydrazinylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-7-4-2-1-3(5(10)11)8-9-4/h1-2H,6H2,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOQJYZQDFDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434810 | |
| Record name | 3-Pyridazinecarboxylicacid, 6-hydrazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156356-61-5 | |
| Record name | 3-Pyridazinecarboxylicacid, 6-hydrazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 6 Hydrazinylpyridazine 3 Carboxylic Acid
Direct Synthesis Approaches for 6-Hydrazinylpyridazine-3-carboxylic Acid Core Structure
The formation of the this compound scaffold can be achieved through several strategic synthetic routes. These methods primarily involve the creation of the pyridazine (B1198779) ring system with the necessary functional groups appended.
Nucleophilic Substitution Reactions Precursors (e.g., from Halogenated Pyridazine Carboxylic Acids)
A prevalent and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on a pyridazine carboxylic acid precursor. The most common starting material for this approach is 6-chloropyridazine-3-carboxylic acid. scbt.comsigmaaldrich.combldpharm.com The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic attack by hydrazine (B178648).
The reaction is typically carried out by treating 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). chemicalbook.com The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile, displacing the chloride ion from the pyridazine ring. This reaction proceeds readily due to the electron-deficient nature of the pyridazine ring, which is further activated by the presence of the electron-withdrawing carboxylic acid group.
A similar strategy can be employed with other halogenated pyridazine carboxylic acids, although chloro-derivatives are often preferred due to their reactivity and availability. For instance, 6-chloropyridazine-4-carboxylic acid can also undergo nucleophilic substitution with hydrazine.
Cyclocondensation Reactions Utilizing Hydrazine Derivatives as Key Building Blocks
An alternative and fundamental approach to constructing the pyridazine ring system itself is through cyclocondensation reactions. researchgate.net This method involves the reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govbeilstein-journals.org While not a direct synthesis of this compound in a single step, this strategy is crucial for forming the core pyridazine structure which can then be further functionalized.
For example, the condensation of a 1,4-dicarbonyl compound containing a carboxylic acid or a precursor group with hydrazine will lead to the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring. The specific precursors required to yield the 6-hydrazinyl and 3-carboxylic acid functionalities would need to be incorporated into the initial dicarbonyl compound. This approach offers flexibility in the introduction of various substituents onto the pyridazine ring by modifying the structure of the dicarbonyl starting material.
Synthesis of Structurally Diverse Derivatives and Analogs of this compound
The presence of both a reactive hydrazinyl group and a carboxylic acid moiety makes this compound an exceptionally useful scaffold for the synthesis of a wide range of derivatives. These transformations allow for the exploration of diverse chemical space and the generation of novel molecular architectures.
Formation of Hydrazone and Schiff Base Derivatives
The hydrazinyl group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. nih.gov This reaction is a classic method for derivatizing hydrazines and is characterized by the formation of a C=N-NH- linkage. For instance, reaction with p-nitrobenzaldehyde or pyruvic acid leads to the corresponding hydrazones. researchgate.net
Similarly, Schiff bases, which are compounds containing a C=N double bond, can be synthesized from the reaction of the hydrazinyl group with aldehydes or ketones under specific conditions. wikipedia.orgresearchgate.netyoutube.com These reactions are typically catalyzed by acid and involve the formation of a hemiaminal intermediate followed by dehydration. wikipedia.org The resulting hydrazone and Schiff base derivatives can exhibit a range of biological activities and serve as ligands in coordination chemistry. wikipedia.orgnih.gov
Construction of Fused Heterocyclic Systems (e.g., Pyrazolo-pyridazines, Triazolo-pyridazines)
The hydrazinyl group is a key precursor for the construction of fused heterocyclic systems, significantly expanding the structural diversity of compounds derived from this compound.
Pyrazolo-pyridazines: Cyclization reactions involving the hydrazinyl group and a suitable three-carbon component can lead to the formation of pyrazolo[4,3-c]pyridazine systems. koreascience.kr For example, reaction with α-dicarbonyl compounds can yield tricyclic pyridazinopyrazoloytriazines. researchgate.net The annulation of a pyrazole (B372694) ring onto the pyridazine core is a common strategy in medicinal chemistry to generate novel scaffolds. acs.orgrsc.orgnih.gov
Triazolo-pyridazines: The hydrazinyl moiety is also instrumental in the synthesis of triazolo-pyridazines. nih.govnih.gov Reaction with reagents such as nitrous acid or by cyclization of intermediate thiocarbamoylhydrazines can lead to the formation of a fused triazole ring. researchgate.netnih.gov For example, treatment of a hydrazinylpyridazine with nitrous acid can yield koreascience.krnih.govtriazolo[4,3-b]pyridazine derivatives. chemicalbook.com These fused systems are of significant interest due to their diverse pharmacological properties. nih.gov
Derivatization via the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group at the 3-position of the pyridazine ring provides another handle for chemical modification, allowing for the synthesis of esters and amides.
Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comgoogle.comresearchgate.net This reaction is typically performed under reflux conditions. The resulting esters can have altered solubility and pharmacokinetic properties compared to the parent carboxylic acid.
Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent. The resulting amides introduce a new functional group and can participate in hydrogen bonding, which can be crucial for biological activity. A related reaction is the formation of acid hydrazides from carboxylic acids. osti.gov
Reaction Optimization and Control in Synthetic Protocols
The efficient synthesis of this compound hinges on the precise control of reaction parameters. The most plausible synthetic route involves the initial synthesis of a precursor like 6-chloropyridazine-3-carboxylic acid, followed by a nucleophilic substitution reaction with hydrazine. nih.govguidechem.com Optimizing each step is crucial for maximizing yield and purity.
Influence of Reaction Conditions (Temperature, Solvent Systems, Catalysis)
The conditions under which the synthesis is performed have a profound impact on the reaction outcome, including yield, reaction time, and the formation of byproducts.
Temperature: Temperature control is critical, particularly during the formation of the pyridazine-3-carboxylic acid core. For instance, in the synthesis of the precursor 6-chloropyridazine-3-carboxylic acid via oxidation of 3-chloro-6-methylpyridazine, the temperature must be carefully maintained below 50-65°C to prevent unwanted side reactions and decomposition. guidechem.comgoogle.com The subsequent hydrazinolysis step, where the chloro group is displaced by hydrazine, is typically performed at elevated temperatures, often under reflux, to ensure the reaction proceeds to completion. nih.gov
Solvent Systems: The choice of solvent is multifaceted, influencing reactant solubility, reaction rate, and in some cases, product selectivity. In the oxidation step to form the carboxylic acid, strong acids like concentrated sulfuric acid often serve as both the solvent and a catalyst. guidechem.comgoogle.com For the subsequent nucleophilic substitution with hydrazine, polar protic solvents such as ethanol or methanol (B129727) are commonly employed, as they can effectively solvate both the pyridazine precursor and the hydrazine reagent. nih.govgoogle.com In some syntheses of related pyridazine derivatives, solvents like acetonitrile (B52724) (MeCN) or acetic acid (AcOH) have been used, with the latter sometimes directly affording the final pyridazine product from an intermediate. organic-chemistry.org The use of continuous flow systems for preparing acid hydrazides has highlighted the importance of solvent choice in preventing product precipitation and reactor clogging. osti.gov
Catalysis: Catalysis offers a powerful tool for enhancing reaction efficiency and selectivity in pyridazine synthesis. While the direct hydrazinolysis of a chloropyridazine may not require a catalyst, the formation of the pyridazine ring itself can be facilitated in numerous ways. Modern methods include copper-promoted cyclizations and Lewis acid-mediated Diels-Alder reactions to form the pyridazine core with high regiocontrol. organic-chemistry.org Metal-free protocols, such as those using TBAI/K₂S₂O₈, represent a cost-effective and sustainable alternative for constructing the pyridazine ring. organic-chemistry.orgorganic-chemistry.org For related transformations, iron(III) chloride (FeCl₃) has been used as a catalyst in photoinduced reactions. organic-chemistry.org
The following table summarizes various reaction conditions used in the synthesis of pyridazine derivatives, illustrating the range of parameters that can be optimized.
| Precursor/Reaction Type | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| 3-Chloro-6-methylpyridazine Oxidation | Potassium Dichromate (K₂Cr₂O₇) | Concentrated H₂SO₄ | < 65°C | 69% | guidechem.com |
| 3-Chloro-6-methylpyridazine Oxidation | Potassium Permanganate (KMnO₄) | 50% H₂SO₄ | 80°C | 52% | google.com |
| 6-Chloropyridazine-3-carboxylic Acid Substitution | Sodium Methoxide | Anhydrous Methanol | Reflux | 58% (for methoxy (B1213986) derivative) | google.com |
| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one to Chloro-derivative | Phosphorus Oxychloride | - | - | - | nih.gov |
| β,γ-Unsaturated Hydrazone Cyclization | Copper(II) | Acetonitrile (MeCN) or Acetic Acid (AcOH) | - | Good | organic-chemistry.org |
| 1,2,3-Triazine + 1-Propynylamine Aza-Diels-Alder | Metal-free | - | Neutral conditions | High | organic-chemistry.org |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency. ekb.eg These principles can be readily applied to the synthetic route for this compound.
Alternative Energy Sources: To minimize energy consumption and often reduce reaction times, alternative heating methods are employed. Microwave irradiation has been successfully used as a green tool for the synthesis of pyridazinone derivatives, offering a more efficient alternative to conventional reflux heating. ekb.eg
Greener Solvents and Reaction Conditions: The choice of solvent is a key consideration in green chemistry. Whenever possible, hazardous organic solvents are replaced with more benign alternatives. Ethanol, for example, is considered an eco-friendly solvent and has been used in the synthesis of various hydrazinyl-pyridazine derivatives. nih.govresearchgate.net Water is another ideal green solvent, and methods for conducting reactions like acyl hydrazide formation in aqueous environments at room temperature are being developed. organic-chemistry.org Furthermore, solvent-free methods, such as grinding reactants together, have been shown to be effective for preparing certain pyridazinone derivatives. ekb.eg
Atom Economy and Catalysis: Green synthesis focuses on maximizing atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The development of metal-free catalytic systems, such as the TBAI/K₂S₂O₈-promoted annulation to form pyridazines, aligns with green principles by avoiding heavy metal waste. organic-chemistry.orgorganic-chemistry.org Continuous flow synthesis is another green approach that has been applied to the production of acid hydrazides from carboxylic acids. osti.gov This methodology can lead to higher yields, shorter reaction times, and a reduction in waste compared to traditional batch processing. osti.gov
The following table contrasts conventional methods with greener alternatives applicable to pyridazine synthesis.
| Process | Conventional Method | Green Alternative | Benefit | Reference |
| Heating | Reflux in oil bath | Microwave irradiation, Grinding | Reduced energy/time, solvent-free option | ekb.eg |
| Solvent | Dioxane, Acetic Anhydride | Ethanol, Water | Less toxic, biodegradable | nih.govorganic-chemistry.orgresearchgate.net |
| Catalysis | Stoichiometric reagents, metal catalysts | Metal-free catalysis, biocatalysis | Reduced waste, less toxicity, high selectivity | organic-chemistry.orgresearchgate.net |
| Process Type | Batch processing | Continuous flow synthesis | Improved efficiency, safety, less waste | osti.gov |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, reflecting the modern trajectory of chemical manufacturing.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within the 6-hydrazinylpyridazine-3-carboxylic acid molecule. The spectra are characterized by absorption bands corresponding to the specific vibrational modes of the bonds present.
The FT-IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching absorption in the 2500 to 3300 cm⁻¹ region, which often overlaps with C-H stretching peaks. libretexts.orglibretexts.org The carbonyl (C=O) bond of the carboxylic acid group presents a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org For dimeric, hydrogen-bonded carboxylic acids, this peak is typically centered around 1710 cm⁻¹. libretexts.org The N-H stretching vibrations of the hydrazine (B178648) group are expected to appear in the region of 3200-3400 cm⁻¹. The pyridazine (B1198779) ring itself gives rise to characteristic C=N and C=C stretching vibrations, typically observed in the 1500-1600 cm⁻¹ range. liberty.edu
Raman spectroscopy provides complementary information. As a non-destructive technique, it is well-suited for analyzing the molecular vibrations of the compound. nih.gov The spectrum would show characteristic peaks for the pyridazine ring and the various functional groups, with the magnitude of the peaks corresponding to the rate of observed vibrational events. nih.gov The combination of FT-IR and Raman data allows for a thorough assignment of the vibrational modes, confirming the presence of the carboxylic acid, hydrazine, and pyridazine moieties. aps.orgresearchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |
| Hydrazine | N-H Stretch | 3200-3400 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Carboxylic Acid | C=O Stretch | 1710-1760 |
| Pyridazine Ring | C=N, C=C Stretch | 1500-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of this compound.
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. The carboxylic acid proton (O-H) is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm region. libretexts.orglibretexts.org This signal disappears upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org The protons on the pyridazine ring are expected to be in the aromatic region, and their chemical shifts are influenced by the electronic effects of the electron-donating hydrazine group and the electron-withdrawing carboxylic acid group. Protons on carbons adjacent to a carboxylic acid group typically absorb in the 2-3 ppm region. libretexts.org The protons of the hydrazine group (NH and NH₂) would likely produce broad signals whose chemical shifts can vary depending on solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| COOH | 10.0 - 13.0 | Broad Singlet | Disappears with D₂O exchange |
| Pyridazine-H | 7.0 - 9.0 | Doublets | Specific shifts depend on position relative to substituents |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the 160-180 ppm range. libretexts.orgpressbooks.pub The carbon atoms of the pyridazine ring will appear in the aromatic region, typically between 120-160 ppm. The specific chemical shifts are influenced by the attached nitrogen atoms and the substituents. Carbons directly bonded to the electronegative nitrogen atoms in the pyridazine ring are generally shifted further downfield.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 160 - 180 |
| C-pyridazine (attached to COOH) | 140 - 150 |
| C-pyridazine (attached to NHNH₂) | 155 - 165 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₅H₆N₄O₂), the monoisotopic mass is 154.0491 Da.
In Liquid Chromatography-Mass Spectrometry (LC-MS), the compound would first be separated by LC and then ionized, typically by electrospray ionization (ESI). In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 155.0564. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.
Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Expected fragmentation pathways could include the loss of water (H₂O), the carboxylic acid group (COOH), or cleavage of the hydrazine moiety. Derivatization with reagents like 3-nitrophenylhydrazine can be employed to improve chromatographic separation and detection sensitivity in LC-MS analysis of carboxylic acids. nih.govresearchgate.netnih.gov
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The pyridazine ring in this compound, along with its substituents, constitutes the chromophoric system.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Transition Type | Expected λmax (nm) | Relative Intensity |
|---|---|---|
| π → π* | ~220 - 300 | Strong |
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional structure of a crystalline compound at the atomic level. mdpi.com This method involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov This information is crucial for understanding the molecule's conformation and the supramolecular interactions, such as hydrogen bonding, that dictate its packing in the solid state. mdpi.com
The data obtained from an SC-XRD experiment is typically presented in a detailed crystallographic table. An illustrative example of the type of data generated for a related heterocyclic compound is shown below.
| Parameter | Value |
|---|---|
| Chemical Formula | (C9H7NO5S)Na(PO2H2) |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 6.2307 (3) |
| b (Å) | 9.0432 (4) |
| c (Å) | 11.7429 (5) |
| α (°) | 97.642 (2) |
| β (°) | 93.975 (2) |
| γ (°) | 103.694 (2) |
| Volume (Å3) | 633.64 (5) |
| Z | 2 |
| R-factor (%) | 4.63 |
Table 1: Illustrative Single-Crystal X-ray Diffraction data for a derivative of Thiazolo-Pyridine Dicarboxylic Acid. Data sourced from a study on related compounds. nih.gov
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline (powder) materials. americanpharmaceuticalreview.com Unlike SC-XRD, which requires a single crystal, PXRD analyzes a large number of randomly oriented crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making it invaluable for phase identification, purity assessment, and monitoring solid-state stability. americanpharmaceuticalreview.comnih.gov
In cases where obtaining a suitable single crystal is not feasible, PXRD data can be used for ab initio structure determination. nih.gov A notable example is the structural analysis of 6-hydrazinylnicotinic acid, a structural isomer of this compound. Researchers were unable to grow single crystals of sufficient quality and instead determined the crystal structure from high-resolution powder diffraction data. nih.gov The analysis, which involves a process known as Rietveld refinement, allowed for the determination of the unit cell parameters and the arrangement of the molecules within the crystal lattice. nih.gov The study revealed a three-dimensional network formed by intermolecular N—H⋯O and O—H⋯N hydrogen bonds. nih.gov
The key parameters derived from a Rietveld refinement of powder diffraction data provide confidence in the determined structure.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 3.8058 (2) |
| b (Å) | 12.5907 (4) |
| c (Å) | 13.2504 (5) |
| β (°) | 94.755 (3) |
| Volume (Å3) | 632.44 (5) |
| Rwp (%) | 3.0 |
| Rp (%) | 2.3 |
| χ2 (Goodness of Fit) | 1.904 |
Table 2: Crystal data and Rietveld agreement factors for 6-hydrazinylnicotinic acid determined from powder X-ray diffraction data. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that possess unpaired electrons. mdpi.com It is highly sensitive for studying paramagnetic centers, such as organic radicals and transition metal ions. illinois.edu The parent compound, this compound, is a diamagnetic species with no unpaired electrons and is therefore EPR-silent.
However, its bifunctional nature, containing both nitrogen atoms in the pyridazine ring and a hydrazinyl group, makes it a potential ligand for forming coordination complexes with transition metals. chemimpex.com If complexed with a paramagnetic metal ion, such as copper(II) or manganese(II), the resulting complex would be EPR-active. mdpi.com
EPR spectroscopy of such a complex could provide valuable information about the electronic structure and the local environment of the metal center. illinois.edu Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants (A). The g-factor provides insight into the electronic environment of the unpaired electron, while hyperfine coupling gives information about the interaction of the electron with nearby magnetic nuclei. illinois.edumdpi.com Analysis of these parameters can help determine the coordination geometry around the metal ion and the nature of the metal-ligand bonding. mdpi.com
| EPR Parameter | Typical Value Range for a Cu(II) Complex | Information Provided |
|---|---|---|
| g∥ | 2.2 - 2.4 | Indicates the geometry and electronic ground state of the metal center. For Cu(II), g∥ > g⊥ > 2.0023 is typical for an axially elongated octahedral or square planar geometry. |
| g⊥ | 2.04 - 2.10 | |
| A∥ (cm-1) | (120 - 200) x 10-4 | Measures the hyperfine interaction between the unpaired electron and the copper nucleus (I=3/2), providing insight into the covalency of the metal-ligand bond. |
| A⊥ (cm-1) | (0 - 30) x 10-4 |
Table 3: Illustrative EPR parameters for a hypothetical Copper(II) complex with a nitrogen- and oxygen-donating ligand.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur) within a compound. This destructive method provides the empirical formula of a substance, which can be compared with the theoretical formula to verify its purity and stoichiometric composition. mdpi.com It is a critical step in the characterization of newly synthesized compounds. researchgate.net
The process involves combusting a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental percentages ("found") are then compared to the theoretical percentages ("calculated") based on the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity. mdpi.com
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| Co-crystal of Terephthalic acid and 4-Cyanopyridine mdpi.com | C20H14N4O4 | C | 64.17 | 64.11 |
| H | 3.77 | 3.69 | ||
| N | 14.97 | 14.91 | ||
| Phenazine-1-carboxylic Acylhydrazone Derivative mdpi.com | C23H15N5O | C | 73.19 | 73.22 |
| H | 4.01 | 4.03 | ||
| N | 18.56 | 18.59 | ||
| Coumarin-3-carboxylate Derivative | C16H12N2O3 | C | 68.56 | 68.37 |
| H | 4.32 | 4.60 | ||
| N | 9.99 | 10.27 |
Table 4: Examples of elemental analysis data for related heterocyclic and hydrazone compounds, demonstrating the comparison between calculated and experimentally found values. mdpi.commdpi.com
Advanced Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and sites of reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the electron density, DFT can effectively calculate the ground-state energy and optimize the molecular geometry. For pyridazine (B1198779) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable conformation of the molecule. rsc.orgresearchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles, revealing key structural features such as the planarity of the pyridazine ring and the orientation of the carboxylic acid and hydrazinyl substituents. scholarsresearchlibrary.com
For instance, in studies of related pyridinecarboxylic acids, DFT has been used to confirm the planarity of the pyridine (B92270) ring and its attached groups. scholarsresearchlibrary.com The total energy calculated through these methods is a critical indicator of the molecule's thermodynamic stability.
Table 1: Illustrative DFT-Calculated Thermodynamic Properties for a Related Pyridinecarboxylic Acid Derivative (AMPYD)
| Parameter | Value | Unit |
|---|---|---|
| Total Thermal Energy | 69.691 | Kcal/Mol |
| Molar Heat Capacity at Constant Volume (Cv) | 39.716 | Cal/Mol-Kelvin |
| Entropy | 104.545 | Cal/Mol-Kelvin |
Data derived from a study on 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid (AMPYD) and is for illustrative purposes. scholarsresearchlibrary.com
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. scholarsresearchlibrary.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. scholarsresearchlibrary.com For pyridazine derivatives, FMO analysis helps identify which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions during a chemical reaction. nih.gov
Table 2: Example Frontier Molecular Orbital Energies and Energy Gap for a Pyridazinone Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.49 |
| ELUMO | -2.57 |
| Energy Gap (ΔE) | 3.92 |
Data derived from a study on 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid and is for illustrative purposes. nih.gov
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. libretexts.orgresearchgate.net It is an essential tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). libretexts.org Green and yellow represent areas of neutral or intermediate potential. rsc.org
For 6-hydrazinylpyridazine-3-carboxylic acid, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyridazine ring, identifying them as hydrogen bond acceptors and sites for electrophilic interaction. nih.govresearchgate.net The hydrogen atoms of the hydrazinyl group and the carboxylic acid would likely exhibit positive potential (blue), marking them as hydrogen bond donors. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior
While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of a molecule's conformational landscape, its flexibility, and its interactions with solvent molecules in the solution phase. mdpi.com For this compound, MD simulations could reveal the dynamics of intramolecular hydrogen bonding, the rotation of its functional groups, and how it interacts with water or other solvents, providing a more realistic picture of its behavior in a biological or chemical system. However, specific MD simulation studies on this compound were not identified in the available literature.
Analysis of Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves into a crystal lattice, a process governed by a complex network of intermolecular interactions. Understanding these interactions is critical for predicting crystal structure and properties like solubility and stability.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, colored to show different properties of the intermolecular contacts. A key visualization is the d_norm surface, which highlights regions of close contact (shown as red spots), indicating significant interactions like hydrogen bonds. nih.govnih.gov
This analysis can be summarized in a 2D fingerprint plot, which plots the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e). crystalexplorer.net Each type of intermolecular contact (e.g., H···H, O···H, C···H) produces a characteristic pattern on the plot, and the relative area covered by these patterns corresponds to the prevalence of each interaction in the crystal packing. nih.govnih.gov
For pyridazine derivatives, Hirshfeld analysis typically reveals that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to crystal packing. nih.govresearchgate.net Sharp spikes in the fingerprint plot at short d_e + d_i distances are indicative of strong hydrogen bonds, while more diffuse regions represent weaker van der Waals forces. nih.gov
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridazinone Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 48.4 |
| H···O/O···H | 21.8 |
| H···C/C···H | 20.4 |
| H···N/N···H | 4.1 |
| C···C | 4.0 |
Data derived from a study on 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid and is for illustrative purposes. nih.gov
Characterization of Hydrogen Bonding Networks
The molecular structure of this compound, featuring hydrogen bond donors (hydrazinyl NH, carboxylic OH) and acceptors (pyridazine ring nitrogens, carbonyl oxygen), predisposes it to form extensive and robust hydrogen bonding networks. These interactions are fundamental to its solid-state structure and its potential interactions with biological targets.
Theoretical studies on analogous structures, such as thymidine (B127349) derivatives with carboxylic acid and pyridyl groups, show that strong hydrogen bonds can connect molecular units into one-dimensional polymeric structures. nih.gov It is common for a proton to transfer from the carboxylic acid to a nitrogen atom on the pyridazine ring, resulting in a zwitterionic form in the crystalline state. nih.gov This proton transfer creates a strong pyridinium-carboxylate interaction that serves as a primary connecting motif. nih.gov
The hydrogen bonds can be categorized by their strength and the functional groups involved. In systems containing carboxylic acids and nitrogen heterocycles, O-H···N bonds are often energetically more favorable than O-H···O bonds. researchgate.net The formation of a six-membered intramolecular hydrogen-bonded ring is a common and stabilizing feature in such molecules. japtronline.com The analysis of related compounds suggests that the hydrogen bonding network in this compound would likely involve a variety of strong and weak interactions that dictate its crystal packing. japtronline.com
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Bond Type | Potential Role in Supramolecular Structure |
|---|---|---|---|
| Carboxylic Acid (-OH) | Pyridazine Ring (N) | O-H···N | Formation of intramolecular rings or intermolecular chains; often very strong. researchgate.netjaptronline.com |
| Hydrazinyl (-NH₂) | Carbonyl Oxygen (C=O) | N-H···O | Intermolecular dimerization or chain formation. |
| Hydrazinyl (-NH₂) | Pyridazine Ring (N) | N-H···N | Formation of robust synthons linking molecules. researchgate.net |
Energy Framework Analysis for Understanding Molecular Packing Forces
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice, providing a deeper understanding of the forces governing molecular packing. This analysis typically dissects the total interaction energy (E_tot) into four key components: electrostatic (E_ele), dispersion (E_disp), polarization (E_pol), and exchange-repulsion (E_rep). mdpi.com
The interaction energies between molecular pairs can be calculated and visualized, with the relative strength of each interaction represented by the size of a cylinder connecting the centroids of the molecules. rasayanjournal.co.in
| Repulsion (E_rep) | A short-range quantum mechanical effect that prevents molecules from collapsing into each other. | Defines the steric limits of molecular packing. rasayanjournal.co.in |
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Computational methods are integral to modern drug discovery and materials science for elucidating Structure-Activity Relationships (SAR). These approaches help in designing new compounds with enhanced activity and desired properties by predicting how structural modifications will affect molecular behavior.
Ligand-Based and Structure-Based Computational Design Principles
Both ligand-based and structure-based methods offer pathways for designing novel derivatives of this compound.
Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based design relies on the information from a set of molecules known to be active. A pharmacophore model can be developed from the key chemical features of this compound that are essential for a specific activity. This model would include hydrogen bond donors, acceptors, and aromatic features. New molecules can then be designed to fit this pharmacophore, aiming to improve potency or other properties.
Structure-Based Design: When the 3D structure of a target protein or enzyme is available, structure-based design becomes a powerful tool. The compound this compound can be computationally placed into the active site of the target. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Modifications can then be rationally designed to optimize these interactions, for example, by introducing a new functional group to form an additional hydrogen bond with a key amino acid residue in the binding pocket, thereby increasing binding affinity.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. ugm.ac.id This method is widely used to forecast the binding affinity and interaction patterns of small molecules like this compound with a biological macromolecule.
The process involves preparing the 3D structure of the ligand, often through energy minimization using methods like ab initio calculations, and defining the binding site on the receptor. ugm.ac.id Docking algorithms then explore various conformations of the ligand within the site and use a scoring function to rank them based on predicted binding energy. ugm.ac.id
For this compound, a docking study would likely predict strong interactions mediated by its functional groups. The hydrazinyl and carboxylic acid moieties can act as hydrogen bond donors, while the pyridazine nitrogens and carbonyl oxygen can act as hydrogen bond acceptors. These groups could form critical interactions with amino acid residues such as aspartate, serine, or glutamine in an enzyme's active site. The pyridazine ring could also participate in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.
Table 3: Hypothetical Docking Interactions of this compound
| Ligand Functional Group | Potential Interacting Amino Acid Residue | Type of Interaction |
|---|---|---|
| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | Salt bridge, Hydrogen bond |
| Hydrazinyl (-NHNH₂) | Aspartic Acid, Glutamic Acid, Serine | Hydrogen bond |
| Pyridazine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π stacking |
Reconciliation of Computational Predictions with Experimental Data
A critical step in computational chemistry is the validation of theoretical predictions against experimental results. While computational models provide valuable hypotheses about molecular behavior and activity, they are approximations of complex reality.
For this compound, predictions from molecular docking about its binding affinity must be tested through in vitro biological assays. If a docking study predicts high affinity for a particular enzyme, this must be confirmed by measuring its inhibitory activity (e.g., IC₅₀) experimentally.
Similarly, the predicted hydrogen bonding networks and crystal packing from energy framework analysis can be directly compared with data from single-crystal X-ray diffraction. nih.gov X-ray crystallography provides the definitive experimental structure of the molecule in the solid state, allowing for a direct assessment of the accuracy of the computational model's predictions regarding bond lengths, bond angles, and intermolecular contacts. nih.gov Discrepancies between computational predictions and experimental data are valuable, as they can be used to refine and improve the theoretical models, leading to more accurate future predictions.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thymidine |
| Pyrazine-2,3-dicarboxylic acid |
| Pyridazine-3-carboxylic acid hydrochloride |
| Aminopyridine |
| Quinazoline |
| Aspartic Acid |
| Serine |
| Glutamine |
| Arginine |
| Lysine |
| Histidine |
| Phenylalanine |
| Tyrosine |
Coordination Chemistry and Metal Complexation Research
Design and Synthesis of Metal Complexes Featuring 6-Hydrazinylpyridazine-3-carboxylic Acid as a Ligand
The synthesis of metal complexes with this compound and its derivatives often involves straightforward one-pot reactions. Typically, a solution of the ligand is mixed with a metal salt in a suitable solvent, and the resulting complex precipitates out of the solution or is obtained after slow evaporation. The reaction conditions, such as temperature, pH, and the molar ratio of ligand to metal, can be adjusted to control the stoichiometry and structure of the final product.
Synthesis of Transition Metal Complexes (e.g., Ruthenium, Copper, Cobalt, Nickel, Zinc).
The synthesis of transition metal complexes with ligands similar to this compound, such as pyridazine-3-carboxylic acid, has been successfully achieved. For instance, ruthenium(II) and ruthenium(III) complexes have been synthesized using a dimeric arene-ruthenium precursor and ruthenium(III) chloride solution, respectively. mdpi.com The reactions typically involve refluxing the metal source with the ligand in a suitable solvent like methanol (B129727). mdpi.com
Copper(II) complexes with hydrazone ligands, which share functional similarities with this compound, are often synthesized by reacting a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) sulfate (B86663), with the ligand in a methanolic solution. mdpi.com The resulting mixture is typically refluxed for several hours to yield the desired complex. mdpi.commtct.ac.in
Similarly, cobalt(II) complexes can be prepared by reacting a cobalt(II) salt, like cobalt(II) acetate tetrahydrate, with the ligand in methanol, often in the presence of a co-ligand like ammonium (B1175870) thiocyanate. mtct.ac.in The reaction mixture is refluxed, and the complex is isolated upon cooling and slow evaporation. mtct.ac.in
The synthesis of nickel(II) and zinc(II) complexes with related pyridine-2,6-dicarboxylate (B1240393) ligands has also been reported. nih.gov These syntheses demonstrate the general approach of reacting the corresponding metal salt with the carboxylic acid ligand to form the complex. nih.gov For example, zinc(II) complexes have been synthesized by reacting zinc(II) perchlorate (B79767) with carboxamide derivatives of pyridine-2-carboxylic acid in ethanol (B145695). ias.ac.in
Table 1: Examples of Synthesized Transition Metal Complexes with Related Ligands
| Metal Ion | Ligand | Synthesis Method | Reference |
|---|---|---|---|
| Ruthenium(II/III) | Pyridazine-3-carboxylic acid | Reaction with arene-ruthenium precursor or RuCl3 solution | mdpi.com |
| Copper(II) | Hydrazone derivatives | Reaction with Cu(II) acetate or sulfate in methanol | mdpi.commtct.ac.in |
| Cobalt(II) | Hydrazone derivative | Reaction with Co(II) acetate in methanol with a co-ligand | mtct.ac.in |
| Nickel(II) | Pyridine-2,6-dicarboxylic acid | Reaction with Ni(II) salt | nih.gov |
| Zinc(II) | Pyridine-2,6-dicarboxylate | Reaction with Zn(II) salt | nih.govresearchgate.net |
| Zinc(II) | Carboxamide derivatives of pyridine-2-carboxylic acid | Reaction with Zn(II) perchlorate in ethanol | ias.ac.in |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs).
The bifunctional nature of this compound, with its pyridazine (B1198779) ring and carboxylic acid group, makes it an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. mdpi.com MOFs are a subclass of coordination polymers that are often porous. researchgate.net
The synthesis of coordination polymers and MOFs typically involves the reaction of a metal salt with the organic linker (ligand) under solvothermal or hydrothermal conditions. rsc.org The choice of metal ion, ligand, and reaction conditions can lead to a wide variety of structures with different dimensionalities (1D, 2D, or 3D). rsc.orghgxx.org For instance, zinc(II) carboxylate coordination polymers have been synthesized using various dicarboxylic acid ligands, resulting in structures with diverse applications. nih.gov The carboxylate group can bridge multiple metal centers in various ways, contributing to the structural diversity of these materials. nih.gov Similarly, coordination polymers of zinc have been obtained using (η6-benzenecarboxylate) chromium tricarbonyl and various dipyridyl linkers. nih.gov
Ligand Architecture Modifications for Tailored Coordination.
Modifying the architecture of the this compound ligand can be a powerful strategy to tailor the properties of the resulting metal complexes. Introducing different substituent groups on the pyridazine ring or modifying the carboxylic acid or hydrazinyl groups can influence the ligand's electronic properties, steric hindrance, and coordination behavior.
For example, the synthesis of new pyridine (B92270) dicarboxamide ligands from pyridine-2,6-dicarboxylic acid has been shown to yield a variety of mono-, di-, tri-, and tetranuclear copper complexes. rsc.org These modifications demonstrate how altering the ligand structure can lead to complexes with different nuclearities and geometries. rsc.org Similarly, the functionalization of a cyclen macrocycle with a carboxylic acid group has been used to create cobalt(III) complexes with specific catalytic activities. nih.gov
Elucidation of Ligand Binding Modes and Coordination Geometries
The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms: the two nitrogen atoms of the pyridazine ring, the nitrogen atoms of the hydrazinyl group, and the oxygen atoms of the carboxylate group. This allows for a rich variety of binding modes and coordination geometries.
Monodentate, Bidentate, and Polydentate Chelation Through Nitrogen and Oxygen Donor Atoms.
The this compound ligand can coordinate to metal centers in several ways:
Monodentate: The ligand can bind to a metal ion through a single donor atom, such as one of the pyridazine nitrogen atoms or a carboxylate oxygen atom.
Bidentate: The ligand can chelate to a metal ion using two donor atoms. A common bidentate coordination mode for similar ligands involves one nitrogen atom of the pyridazine ring and one oxygen atom of the carboxylate group, forming a stable five- or six-membered chelate ring. mdpi.comresearchgate.net For instance, in a zinc(II) complex with pyridazine-3-carboxylate, the ligand coordinates through the N,O-bidentate mode. researchgate.net
Polydentate: The ligand can potentially act as a tridentate or even higher denticity ligand, involving the pyridazine nitrogens, the hydrazinyl nitrogens, and the carboxylate oxygens in coordination to one or more metal centers.
The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.net
Stereochemical Aspects of Complex Formation.
The coordination of this compound to a metal center can lead to the formation of complexes with specific stereochemistries. The geometry around the metal center is determined by the coordination number and the nature of the ligands. Common geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar. nih.govacademie-sciences.frmdpi.com
For example, zinc(II) complexes with related ligands have been found to exhibit octahedral geometry. researchgate.netacademie-sciences.fr In some cases, the coordination geometry can be distorted from the ideal shapes. researchgate.net The formation of coordination polymers can also lead to more complex and sometimes chiral structures, such as the helical structure observed in a zinc coordination polymer with a dipyridyl linker. nih.gov
The investigation of the stereochemistry of these complexes is crucial for understanding their properties and potential applications. Techniques such as single-crystal X-ray diffraction are invaluable for determining the precise three-dimensional structure of these molecules. researchgate.netacademie-sciences.fr
Spectroscopic and Electrochemical Characterization of Coordination Compounds
As there is no available research on the coordination compounds of this compound, this section will outline the general advanced techniques that would be hypothetically employed for their characterization, based on studies of similar pyridazine and hydrazone-containing ligands. researchgate.netresearchgate.netchemistryjournal.net
Advanced Spectroscopic Techniques for Complex Characterization
Should complexes of this compound be synthesized, a suite of spectroscopic methods would be essential for their structural elucidation.
Infrared (IR) Spectroscopy: This technique would be crucial in determining the coordination mode of the ligand to a metal center. Key vibrational bands to monitor would include the ν(C=O) of the carboxylic acid, the ν(N-H) of the hydrazinyl group, and the pyridazine ring vibrations. Shifts in these frequencies upon complexation would provide evidence of the involvement of these functional groups in bonding to the metal ion. chemistryjournal.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or d6 low-spin Fe(II)), 1H and 13C NMR spectroscopy would offer detailed structural information in solution. The chemical shifts of the pyridazine ring protons and the protons of the hydrazinyl group would be particularly sensitive to coordination.
UV-Visible (UV-Vis) Spectroscopy: This method would be used to study the electronic transitions within the complexes. Ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions (for transition metals) would provide insights into the electronic structure and geometry of the coordination sphere. researchgate.net
Mass Spectrometry: Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) would be employed to determine the molecular weight of the complexes and confirm their stoichiometry. jptcp.com
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. This would definitively show how the this compound ligand binds to the metal. researchgate.net
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Analysis
The redox properties of hypothetical metal complexes of this compound would be investigated primarily using cyclic voltammetry (CV).
Cyclic Voltammetry (CV): This technique would be used to probe the oxidation and reduction potentials of the metal center and the ligand. By analyzing the voltammetric waves, researchers could determine the reversibility of redox processes, identify the number of electrons transferred, and assess the stability of the complex in different oxidation states. The presence of the electron-donating hydrazinyl group and the electron-withdrawing carboxylic acid and pyridazine ring would likely impart interesting redox behavior to the resulting complexes. mdpi.comnih.gov
Theoretical Insights into Metal-Ligand Interactions and Electronic Structure of Complexes
In the absence of experimental data, computational methods like Density Functional Theory (DFT) would be invaluable for predicting the properties of this compound complexes.
Density Functional Theory (DFT): DFT calculations could be used to:
Optimize the geometry of the ligand and its metal complexes to predict the most stable structures.
Calculate the electronic structure, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), to understand the nature of the metal-ligand bonding.
Simulate spectroscopic data (e.g., IR and UV-Vis spectra) to aid in the interpretation of experimental results.
Predict redox potentials for comparison with experimental electrochemical data. fayoum.edu.eg
Catalytic Research Applications of Metal Complexes
While no catalytic applications of this compound complexes have been reported, the structural motifs suggest potential in several areas of catalysis. The combination of the pyridazine ring, a known component in catalytic systems, and the hydrazinyl group could lead to novel reactivity. Research on related hydrazone and pyridazine-based complexes has shown promise in various catalytic transformations. nih.govresearchgate.net For instance, ruthenium complexes with pyridazine-3-carboxylic acid have been synthesized and investigated for their anti-biofilm activity, highlighting the potential for biological applications. mdpi.comnih.gov If synthesized, metal complexes of this compound would likely be screened for a range of catalytic activities, including oxidation, reduction, and cross-coupling reactions.
Mechanistic Investigations of Biological Interactions and Molecular Target Elucidation
Molecular Recognition and Binding Mechanisms with Biological Macromolecules
The biological effects of 6-hydrazinylpyridazine-3-carboxylic acid derivatives are rooted in their ability to interact with and modulate the function of essential biological macromolecules, including enzymes, proteins, and nucleic acids.
Enzyme-Ligand Interaction Mechanisms
Derivatives of pyridazine (B1198779) carboxylic acid have been explored for their potential to inhibit various enzymes implicated in disease pathogenesis.
Carbonic Anhydrase Inhibition: Certain benzenesulfonamides that incorporate pyridazinecarboxamide moieties have been identified as isoform-selective inhibitors of human carbonic anhydrase (hCA). nih.gov These enzymes, particularly the tumor-associated isoforms hCA IX and XII, are crucial for pH regulation in cancer cells. The inhibitory action of these compounds is attributed to the binding of the sulfonamide group to the zinc ion in the enzyme's active site, while the pyridazine-carboxamide portion interacts with amino acid residues in the active site cavity, leading to selective inhibition. nih.gov For instance, some derivatives have shown submicromolar inhibition constants (KIs) against hCA XII, highlighting their potential as selective inhibitors. researchgate.net
Acetylcholinesterase Inhibition: The pyridazine moiety is a key structural feature in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Dysfunction in cholinergic neurotransmission is a hallmark of Alzheimer's disease. nih.gov Novel pyridazine-containing compounds have been synthesized and evaluated as dual inhibitors of both AChE and BuChE. nih.gov These compounds are designed to interact with the active site of the cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine and enhancing cholinergic signaling. nih.govnih.gov Studies on quinoline (B57606) carboxylic acid derivatives have also demonstrated potent and selective inhibition of acetylcholinesterase. researchgate.net
Salicylate (B1505791) Synthase Inhibition: While direct inhibition of salicylate synthase by this compound has not been extensively reported, the broader class of carboxylic acid derivatives has been investigated as inhibitors of this enzyme, which is essential for siderophore biosynthesis in some pathogenic bacteria. The inhibitory mechanism typically involves the carboxylate group interacting with key residues in the active site, mimicking the natural substrate, chorismate.
ACE Inhibition: Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure. nih.gov While specific studies on this compound are limited, dipeptides containing tyrosine at the C-terminus have been shown to be selective inhibitors of the C-domain of ACE. nih.gov The inhibition patterns are often competitive or mixed, indicating interaction with the enzyme's active site. nih.gov
| Compound Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |
| Benzenesulfonamides with pyridazinecarboxamide | Carbonic Anhydrase XII | Kᵢ in the range of 0.30–0.93 µM | researchgate.net |
| Pyridazine-containing compounds | Acetylcholinesterase (AChE) | IC₅₀ values ranging from 4.36 to 89.24 µM | researchgate.net |
| Quinoline carboxylic acids | Acetylcholinesterase (AChE) | IC₅₀ value of 4.36 ± 0.12 µM for the most potent derivative | researchgate.net |
| Tyrosine-containing dipeptides | Angiotensin-Converting Enzyme (ACE) C-domain | - | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase I | Kᵢ values more potent than Acetazolamide (AAZ) for some compounds | mdpi.com |
Protein Binding Studies (e.g., Interactions with Human Serum Albumin)
Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. nih.gov The binding of a drug to HSA can significantly influence its pharmacokinetic profile.
Studies on ruthenium complexes with pyridazine-3-carboxylic acid have demonstrated interaction with HSA. mdpi.comnih.gov Fluorescence spectroscopy and molecular docking studies have been employed to characterize these interactions. mdpi.comnih.gov These investigations have revealed that the complexes can bind to HSA, likely within its subdomains, leading to changes in the protein's tertiary structure. rsc.org The binding of aryl carboxylic acid derivatives to HSA is often enhanced by the presence of a terminating carboxyl moiety and halogen substitutions on the aromatic rings. nih.gov Conversely, the introduction of hydrophilic groups can decrease binding affinity. nih.gov Molecular docking studies of other carbohydrazone-containing metal complexes have indicated binding primarily in subdomain IIA of HSA, near Sudlow's site I. rsc.org
| Compound Type | Binding Site on HSA | Key Interacting Residues | Technique Used | Reference |
| Ruthenium complexes with pyridazine-3-carboxylic acid | Subdomains of HSA | - | Fluorescence spectroscopy, Molecular docking | mdpi.comnih.gov |
| Aryl carboxylic acid derivatives | Benzodiazepine site | - | Circular dichroism, Fluorescence spectroscopy | nih.gov |
| Cu(II)/Zn(II) carbohydrazone complexes | Subdomain IIA (near Sudlow's site I) | Arg218, Lys199 | Fluorescence spectroscopy, Molecular docking | rsc.org |
DNA Binding Mode Investigations (e.g., Intercalation)
The ability of small molecules to interact with DNA is a key mechanism for many anticancer and antimicrobial agents. Intercalation, the insertion of a planar molecule between the base pairs of the DNA double helix, can lead to significant structural distortions and interfere with DNA replication and transcription. researchgate.netnih.gov
While direct evidence for DNA intercalation by this compound is not prominent in the literature, the planar aromatic structure of the pyridazine ring suggests a potential for such interactions. mdpi.comresearchgate.net Studies on related heterocyclic systems, such as phthalazine (B143731) derivatives, have shown that they can act as DNA intercalators and topoisomerase II inhibitors. nih.gov Similarly, hybrid imidazole-pyridine derivatives have been investigated as DNA intercalators with antitumoral properties. nih.gov The interaction is often stabilized by the overlap of the π-clouds of the intercalator and the DNA nucleobases. researchgate.net Cationic metal complexes of polypyridyl ligands are also well-known DNA intercalating agents. mdpi.com
Elucidation of Cellular and Molecular Pathways Influenced by this compound Derivatives
Beyond direct molecular interactions, research has focused on understanding the broader cellular and molecular pathways affected by these compounds, particularly in the contexts of antimicrobial activity and cancer cell modulation.
Mechanisms of Antimicrobial Activity (e.g., Anti-Biofilm Formation, Inhibition of Virulence Factor Production)
The rise of antibiotic resistance has spurred the search for new antimicrobial agents that target bacterial virulence and biofilm formation rather than bacterial growth, potentially reducing the selective pressure for resistance development. nih.gov
Ruthenium complexes of pyridazine-3-carboxylic acid have demonstrated significant anti-biofilm activity against Pseudomonas aeruginosa. mdpi.comnih.gov These complexes have been shown to reduce biofilm biomass more effectively than the free ligand. mdpi.com A key mechanism underlying this activity is the inhibition of virulence factor production. mdpi.comnih.gov Specifically, these complexes can suppress the production of pyoverdine, a siderophore essential for iron acquisition and virulence in P. aeruginosa. mdpi.comnih.gov The inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor expression and biofilm formation, is another important mechanism. nih.govrsc.org Pyridoxal lactohydrazone, a related hydrazone derivative, has been shown to inhibit QS-related virulence factors in P. aeruginosa, including motility and the production of alginate and pyocyanin (B1662382). researchgate.net
| Compound/Derivative | Target Organism | Mechanism of Action | Observed Effect | Reference |
| Ruthenium complexes of pyridazine-3-carboxylic acid | Pseudomonas aeruginosa | Inhibition of pyoverdine production | Reduced virulence | mdpi.comnih.gov |
| Ruthenium complexes of pyridazine-3-carboxylic acid | Pseudomonas aeruginosa | Anti-biofilm formation | Reduced biofilm biomass | mdpi.comnih.gov |
| Pyridoxal lactohydrazone | Pseudomonas aeruginosa | Quorum sensing inhibition | Inhibition of motility, alginate, and pyocyanin production | researchgate.net |
Mechanisms of Cellular Growth Modulation in Research Models (e.g., Inhibition of ABC Transporter MDR1 Drug Efflux Pump)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1/ABCB1) and ABCG2. nih.gov These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy.
Derivatives of pyridine (B92270) and related heterocyclic systems have emerged as potential inhibitors of these efflux pumps. Imidazo[1,2-a]pyridine derivatives have been designed as dual-target inhibitors of ABCB1 and ABCG2. nih.gov Mechanistic studies have shown that these compounds can block the efflux function of the transporters, thereby resensitizing resistant cancer cells to chemotherapeutic agents. nih.gov While some inhibitors may suppress the ATPase activity of the transporters, others may act without affecting their protein expression levels. nih.govmdpi.com The development of selective ABCG2 inhibitors from primaquine (B1584692) derivatives also highlights the potential of modifying existing scaffolds to target MDR. mdpi.com Although direct inhibition of MDR1 by this compound has yet to be fully elucidated, the findings for related heterocyclic structures provide a strong rationale for investigating its potential in overcoming multidrug resistance.
| Compound Class | Target Transporter(s) | Reversal Fold/Inhibitory Concentration | Mechanism | Reference |
| Imidazo[1,2-a]pyridine derivatives | ABCB1 and ABCG2 | ABCB1 = 8.35, ABCG2 = 2.71 (reversal fold) | Blocks efflux function, slight suppression of ATPase activity | nih.gov |
| Dihydroindeno[1,2-b]indole derivatives | ABCB1 and ABCG2 | - | Inhibits ATPase activity | mdpi.com |
| Primaquine fumardiamide derivatives | ABCG2 | Potent and selective inhibition | - | mdpi.com |
Investigation of Structural Requirements for Molecular Interactions (Structure-Activity Relationships)
The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for optimizing their biological activity and understanding their interactions with molecular targets. While specific SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related compounds, such as pyrimidine (B1678525) and triazine derivatives. These studies highlight key structural features that can be modulated to enhance therapeutic potential.
Systematic modifications of the core scaffold and its substituents have revealed critical determinants for biological efficacy. For instance, in a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine (B166579) derivatives, the nature and position of substituents on an attached benzene (B151609) ring were found to significantly influence their antiproliferative activity against various cancer cell lines. nih.gov
Key findings from these related studies suggest that:
Substitution on Aromatic Rings: The presence and type of substituent on aromatic rings attached to the core structure can dramatically alter biological activity. For example, the introduction of a cyano group at the 3-position of a benzene ring in one analog resulted in a significant increase in antiproliferative potency against H460, HT-29, and MDA-MB-231 cancer cell lines. nih.gov
The Hydrazinyl Moiety: The hydrazinyl group is a key functional group that can participate in hydrogen bonding and other interactions with biological macromolecules. Modifications to this group, such as acylation or the formation of hydrazones, can alter the compound's pharmacokinetic and pharmacodynamic properties.
A generalized representation of the structure-activity relationships for this class of compounds is depicted in the table below, drawing parallels from related heterocyclic systems.
| Structural Moiety | Modification | Impact on Biological Activity |
| Pyridazine Ring | Substitution at various positions | Can modulate electronic properties and steric hindrance, affecting target binding. |
| Hydrazinyl Group | Acylation, formation of hydrazones | Can alter metabolic stability and interaction with target proteins. |
| Carboxylic Acid Group | Esterification, amidation | Can influence solubility, cell permeability, and potential for covalent modification of targets. |
| Aromatic Substituents | Introduction of electron-withdrawing or electron-donating groups | Significantly impacts potency and selectivity against different biological targets. nih.gov |
Further research involving systematic structural modifications of this compound is necessary to delineate a precise SAR profile for this specific compound. Such studies would involve the synthesis of a library of analogs with variations in the heterocyclic core, the hydrazinyl linker, and the carboxylic acid functionality, followed by comprehensive biological evaluation.
Role as Bifunctional Chelating Agents in the Design of Molecular Probes
A significant application of this compound and its close structural analog, 6-hydrazinonicotinamide (HYNIC), lies in their role as bifunctional chelating agents for the development of radiolabeled molecular probes for diagnostic imaging, particularly Single-Photon Emission Computed Tomography (SPECT). nih.govnih.govnih.gov This application leverages the unique chemical properties of the molecule to stably coordinate a metallic radionuclide while providing a functional group for covalent attachment to a biomolecule that targets a specific biological process or entity.
The bifunctional nature of this compound arises from two key structural components:
The Chelating Moiety: The hydrazinyl group and the nitrogen atom(s) of the pyridazine ring act as a coordination site for radiometals. The most prominent example is the chelation of technetium-99m (99mTc), a widely used radionuclide in diagnostic imaging due to its favorable nuclear properties. nih.govnih.gov The hydrazine (B178648) nitrogen and a pyridazine ring nitrogen can act as a bidentate ligand, forming a stable complex with the technetium core. researchgate.net
The Functional Group for Bioconjugation: The carboxylic acid at the 3-position of the pyridazine ring serves as a convenient handle for covalent attachment to a variety of biomolecules, such as peptides, antibodies, or small molecules. rsc.orgsemanticscholar.org This conjugation allows the radiometal complex to be delivered to a specific target in the body, enabling visualization of tissues or cells that express the target.
The process of developing a HYNIC-based molecular probe can be summarized in the following steps:
Synthesis of the Bifunctional Chelator: this compound or a derivative is synthesized.
Conjugation to a Targeting Biomolecule: The carboxylic acid group of the chelator is activated and reacted with a suitable functional group (e.g., an amine) on the targeting biomolecule to form a stable covalent bond.
Radiolabeling: The resulting bioconjugate is then reacted with a solution containing the radionuclide (e.g., 99mTcO4-) in the presence of a reducing agent and the appropriate co-ligands to form the final radiolabeled molecular probe. nih.gov
An example of this application is the development of [99mTc]HYNIC-HBP, a 99mTc-labeled 6-hydrazinopyridine-3-carboxylic acid conjugated to a hydroxy-bisphosphonate. nih.gov This agent targets farnesyl diphosphate (B83284) synthase and is used for SPECT imaging. nih.gov Similarly, HYNIC has been conjugated to peptides like exendin-4 (B13836491) for imaging glucagon-like peptide-1 receptors, which are overexpressed in certain tumors. nih.gov
The versatility of this compound and its analogs as bifunctional chelating agents makes them valuable tools in the field of nuclear medicine for the development of targeted diagnostic and potentially theranostic agents.
| Component | Function | Example |
| Chelating Moiety | Binds to a radiometal | Hydrazinyl group and pyridazine ring nitrogen coordinating with 99mTc nih.govresearchgate.net |
| Functional Group | Covalently links to a biomolecule | Carboxylic acid rsc.orgsemanticscholar.org |
| Radiometal | Provides the imaging or therapeutic signal | Technetium-99m (99mTc) for SPECT imaging nih.govnih.gov |
| Co-ligand | Stabilizes the radiometal complex | Tricine, EDDA nih.govresearchgate.net |
| Targeting Biomolecule | Directs the probe to a specific biological target | Peptides (e.g., exendin-4), bisphosphonates nih.govnih.gov |
Applications in Materials Science and Interdisciplinary Research
Utilization in the Development of Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. rsc.orgaalto.fi The process, known as molecular imprinting, involves polymerizing functional monomers and a cross-linking agent around a template molecule. rsc.orgresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target. researchgate.net These synthetic receptors offer high stability and selectivity, making them valuable alternatives to biological antibodies in various applications. rsc.orgresearchgate.net
While direct synthesis of MIPs using 6-hydrazinylpyridazine-3-carboxylic acid has not been extensively documented, its structural features suggest significant potential as a functional monomer. The effectiveness of the imprinting process relies on the interactions between the functional monomer and the template molecule. nih.govbohrium.com Commonly used monomers, such as methacrylic acid and 2-vinylpyridine (B74390), establish non-covalent bonds like hydrogen bonds or ionic interactions with the template. researchgate.netnih.gov
The this compound molecule possesses both a carboxylic acid group (-COOH) and a basic hydrazinyl group (-NHNH2), which are excellent candidates for forming strong hydrogen bonds and ionic interactions with a wide range of template molecules. nih.gov For instance, in the synthesis of MIPs for amino acid derivatives, basic functional monomers like 2-vinylpyridine have demonstrated superior binding affinities compared to acidic monomers, attributed to the formation of strong ionic bonds with the template. nih.govresearchgate.net The dual functionality of this compound could therefore be leveraged to create highly specific and stable recognition sites within a polymer matrix.
Table 1: Components in a Typical Molecularly Imprinted Polymer (MIP) Synthesis
| Component | Role in MIP Formation | Example(s) |
| Template | The target molecule around which the polymer is formed. Its shape and functional groups dictate the cavity's structure. | Acyclovir, Atrazine, Peptides, Amino Acid Derivatives. researchgate.netmdpi.comresearchgate.net |
| Functional Monomer | Interacts with the template via non-covalent bonds (e.g., hydrogen, ionic) to form a pre-polymerization complex. | Methacrylic Acid (MAA), 2-Vinylpyridine (2-VP), this compound (potential). researchgate.netnih.gov |
| Cross-linker | Forms a three-dimensional polymer network, fixing the functional monomers in place around the template. | Ethylene Glycol Dimethacrylate (EGDMA), Tri(ethylene glycol) dimethacrylate. researchgate.net |
| Initiator | Triggers the polymerization reaction, typically through heat or UV light. | 2,2'-Azobisisobutyronitrile (AIBN). researchgate.net |
| Porogen (Solvent) | Solubilizes the components and helps to form pores in the polymer structure, facilitating template removal and rebinding. | Acetonitrile (B52724), Chloroform. nih.gov |
Advanced Applications in Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and their subclass, Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic bridging ligands. psu.edu The selection of the organic ligand is critical, as its geometry and donor atoms dictate the resulting framework's topology, porosity, and functional properties. psu.edunih.govmdpi.com Heterocyclic compounds containing carboxylic acid groups are widely employed as organic linkers due to their robust coordination with a variety of metal centers. nih.govchemimpex.comnih.gov
The this compound molecule is an excellent candidate for a multidentate organic linker. It offers several potential coordination sites:
The two nitrogen atoms of the pyridazine (B1198779) ring.
The oxygen atoms of the carboxylate group.
The nitrogen atoms of the hydrazinyl group.
This versatility allows it to bridge multiple metal centers, forming stable one-, two-, or three-dimensional networks. psu.edunih.gov Research on related ligands demonstrates the viability of this approach. For example, pyridazine-3,6-dicarboxylic acid has been used to synthesize lanthanide-based MOFs with high thermal stability and interesting functional properties. nih.gov Similarly, various pyridine-dicarboxylate and pyrazole-carboxylate ligands have been successfully used to construct CPs and MOFs with diverse architectures. rsc.orgrsc.org Ruthenium complexes with pyridazine-3-carboxylic acid have been shown to bind the metal ion bidentately through a ring nitrogen and a carboxylate oxygen. nih.gov The presence of the additional hydrazinyl group in this compound could lead to frameworks with unique topologies or provide uncoordinated functional sites within the pores, available for post-synthetic modification or enhanced host-guest interactions.
Table 2: Examples of MOFs and Coordination Polymers from Related Heterocyclic Carboxylate Ligands
| Ligand | Metal Ion(s) | Resulting Structure/Framework | Key Application/Feature |
| Pyridazine-3,6-dicarboxylic acid | Tb(III), Dy(III) | 3D Metal-Organic Framework (MOF) | Luminescent sensing and photocatalysis. nih.gov |
| 2-(4-pyridyl)-terephthalic acid | Dy(III), Eu(III), Gd(III), Tb(III) | 3D Metal-Organic Framework (MOF) | Single-molecule magnet behavior and luminescence. rsc.org |
| Pyridazine-3-carboxylic acid | Ru(II/III) | 1D and 2D Coordination Polymers | Anti-biofilm activity. nih.gov |
| 3,3'-{(pyridine-2,6-dicarbonyl)bis(azanediyl)}dibenzoic acid | Zn(II), Sm(III) | 1D Coordination Polymers | Heterogeneous catalysis. nih.gov |
| 5-hydroxy-1H-pyrazole-3-carboxylic acid | Mn(II), Cd(II) | 2D Coordination Polymers | Photocatalytic degradation of dyes. rsc.org |
Exploration in Sensor Technologies and Devices (based on electronic properties)
The unique electronic properties and tailored structures of materials derived from this compound make them highly suitable for sensor applications. Both MIPs and MOFs are prominent platforms for the development of next-generation chemical sensors. rsc.orgmdpi.comaalto.fi
Luminescent MOF (L-MOF) Sensors: MOFs constructed from organic ligands with conjugated π-systems, such as the pyridazine ring, often exhibit luminescence. rsc.org This fluorescence can originate from the ligand, the metal center (particularly with lanthanides like Tb³⁺ and Eu³⁺), or from ligand-to-metal charge transfer. rsc.orgrsc.org These L-MOFs can function as highly sensitive chemical sensors. When an analyte molecule enters the pores of the MOF, it can interact with the framework, leading to a change in the luminescent signal, which can be either quenched (turned off) or enhanced (turned on). nih.gov A Tb(III)-MOF synthesized with pyridazine-3,6-dicarboxylic acid, for instance, demonstrated highly sensitive "turn-off" sensing of specific organic molecules through a mechanism involving resonance energy transfer. nih.gov The electron-accepting character of pyridazine ligands contributes significantly to the optical and electrochemical properties of their metal complexes, making them ideal for creating responsive sensor systems. nih.gov
MIP-Based Sensors: The high selectivity of MIPs makes them ideal recognition elements in sensors. aalto.fimdpi.com A MIP synthesized using this compound could be coated onto a transducer—such as an electrode or an optical fiber—to create a sensor device. When the target analyte binds to the imprinted cavities, it causes a measurable physical change. mdpi.com For example, in an electrochemical sensor, this binding event can alter the current or potential, allowing for quantitative detection. mdpi.comaalto.fi The ability to create recognition sites for specific targets, from small organic molecules to large proteins, allows for the development of versatile sensors for medical diagnostics, environmental monitoring, and food safety. mdpi.commdpi.com
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Strategies for Complex Architectures
The inherent reactivity of 6-hydrazinylpyridazine-3-carboxylic acid makes it a valuable starting point for the construction of complex molecular architectures. researchgate.netchemimpex.com Future research will undoubtedly focus on harnessing this reactivity with greater precision and efficiency. Advanced synthetic strategies are being developed to move beyond simple derivatization and towards the creation of intricate, polyfunctional molecules.
One promising avenue is the use of modern cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the synthesis of functionalized pyridazines, allowing for the introduction of various aryl and heteroaryl substituents. mdpi.com Future work will likely adapt these methods to the this compound scaffold, enabling the regioselective installation of diverse functionalities. Another area of exploration is the development of one-pot, multi-component reactions that leverage the dual reactivity of the hydrazine (B178648) and carboxylic acid groups to rapidly assemble complex heterocyclic systems. organic-chemistry.org Such strategies not only improve synthetic efficiency but also allow for the generation of large chemical libraries for screening purposes.
Furthermore, the development of novel cyclization reactions starting from this compound is a key area of interest. The hydrazine group can readily react with dicarbonyl compounds or their equivalents to form fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines. organic-chemistry.org Research is anticipated to explore new reaction conditions and catalysts to control the regioselectivity of these cyclizations and to introduce a wider range of substituents, leading to novel molecular frameworks with unique three-dimensional structures.
Multidisciplinary Research Bridging Organic, Inorganic, and Computational Chemistry with Molecular Biology
The full potential of this compound and its derivatives can be unlocked through a multidisciplinary approach that integrates expertise from organic synthesis, inorganic chemistry, computational modeling, and molecular biology. The pyridazine-3-carboxylic acid moiety is known to act as a bidentate ligand, coordinating to metal ions through a ring nitrogen and a carboxylate oxygen. mdpi.comlifechemicals.com This property opens the door to the synthesis of novel metal complexes with interesting catalytic, electronic, or biological properties.
A recent study on ruthenium complexes with pyridazine-3-carboxylic acid demonstrated the successful synthesis and characterization of such coordination compounds. mdpi.comnih.govnih.gov These complexes exhibited significant anti-biofilm activity against Pseudomonas aeruginosa, outperforming the free ligand. mdpi.comnih.govnih.gov This research provides a clear example of how the combination of organic synthesis (ligand design), inorganic chemistry (complexation), and molecular biology (antimicrobial testing) can lead to the discovery of new functional molecules. Future research in this area could explore the coordination of this compound with a variety of other metals to create a diverse palette of complexes for applications in catalysis, materials science, and medicinal chemistry. The hydrazine moiety could also be involved in coordination or further functionalized to modulate the properties of the resulting metal complexes.
Rational Computational Design of Novel Derivatives with Predicted Reactivity and Interaction Profiles
Computational chemistry is poised to play an increasingly pivotal role in guiding the design of novel derivatives of this compound. mdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of different sites on the molecule, helping to design more selective and efficient synthetic routes. mdpi.comnih.gov Molecular docking studies can be employed to predict how these derivatives will interact with biological targets, such as enzymes or receptors. nih.govnih.govresearchgate.netrsc.orguran.uarsc.org
For instance, molecular docking has been used to investigate the binding of pyridazine (B1198779) derivatives to various enzymes, including acetylcholinesterase and carbonic anhydrase, providing insights into their potential as inhibitors. nih.gov Similar in silico studies on derivatives of this compound could accelerate the discovery of new drug candidates. nih.govrsc.org By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity and best interaction profiles, saving significant time and resources.
Furthermore, computational methods can be used to predict the physicochemical properties of new derivatives, such as their solubility, stability, and electronic properties. mdpi.com This information is crucial for the development of new materials with tailored functionalities. For example, theoretical studies on thienylpyridazine derivatives have been used to evaluate their optical and electronic properties for potential applications in electronic devices. mdpi.com
Expanding the Scope of Applications in Advanced Materials and Chemical Biology Tools
The unique structural features of this compound make it an attractive building block for the development of advanced materials and chemical biology tools. The pyridazine ring is an electron-deficient system, which can be exploited in the design of organic electronic materials. liberty.edu The ability of the pyridazine-carboxylic acid moiety to form stable complexes with metal ions also suggests its potential use in the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting porous, catalytic, or luminescent properties. lifechemicals.com
In the realm of chemical biology, the hydrazine functionality is a particularly valuable handle. Hydrazines can react with aldehydes and ketones to form stable hydrazones, a reaction that is widely used for bioconjugation and the development of chemical probes. liberty.edu Derivatives of this compound could be developed as probes to label and visualize specific biomolecules within cells. The hydrazine group can also serve as a versatile chemical warhead for targeting cofactor-dependent enzymes. liberty.edu
Moreover, the pyridazine scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov This suggests that derivatives of this compound could be developed as potent and selective inhibitors for a range of enzymes and receptors implicated in various diseases. nih.govnih.govacs.orgresearchgate.net The exploration of this compound and its derivatives as scaffolds for anticancer agents, for example, is a particularly active area of research. nih.govnih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 6-hydrazinylpyridazine-3-carboxylic Acid, and how can purity be optimized?
A common approach involves condensation reactions between hydrazine derivatives and pyridazine precursors, followed by cyclization. For example, hydrazinecarboxamides can react with POCl₃ in DMF under controlled temperatures (0°C to 65°C) to form hydrazinylpyridazine intermediates. Subsequent hydrolysis of ester groups yields the carboxylic acid derivative. Purity optimization requires neutralization steps (e.g., sodium hydroxide), followed by recrystallization or column chromatography. Reaction conditions like solvent choice (DMF, acetic acid buffer) and stoichiometric ratios are critical for minimizing byproducts .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm hydrazine and carboxylic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR to identify N–H (hydrazine) and C=O (carboxylic acid) stretching bands.
- X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities. Reference data from analogous compounds (e.g., pyrazole-carboxylic acids) can guide interpretation .
Q. How does pH influence the stability of this compound in aqueous solutions?
The compound may undergo hydrolysis or oxidation under extreme pH. Stability studies should include:
- Buffered solutions (pH 4–7) to mimic physiological conditions.
- HPLC monitoring over 24–72 hours to track degradation.
- Chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation. Data from azetidine-carboxylic acid analogs suggest pH 6–7 maximizes stability .
Advanced Research Questions
Q. How can computational chemistry guide reaction pathway optimization for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example:
- Reaction path searches identify energetically favorable routes (e.g., cyclization vs. side reactions).
- Solvent effects are modeled using COSMO-RS to optimize DMF or toluene interactions.
- Machine learning (e.g., Bayesian optimization) narrows experimental parameters (temperature, catalyst loading). This approach reduces trial-and-error experimentation, as demonstrated in reaction design frameworks .
Q. What strategies resolve contradictions in bioactivity data for hydrazinylpyridazine derivatives?
Contradictions often arise from assay variability or off-target effects. Solutions include:
- Dose-response profiling across multiple cell lines (e.g., prostate cancer vs. normal cells).
- Target validation using CRISPR/Cas9 knockouts or selective inhibitors.
- Structural analogs (e.g., pyrazole-carboxylic acids) as negative controls. For instance, FMPPP (a pyridazinone analog) showed mTOR inhibition but required autophagy assays to confirm mechanism specificity .
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies require:
- Systematic derivatization : Modify hydrazine substituents (e.g., alkyl vs. aryl groups) and pyridazine positions.
- In silico docking : Target proteins (e.g., kinases) are modeled using AutoDock or Schrödinger Suite.
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features. Data from benzimidazole and pyrazole derivatives highlight the importance of carboxylic acid positioning for target affinity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key challenges include:
- Catalyst selection : Palladium or copper catalysts may introduce metal residues.
- Chiral resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases).
- Process control : In-line FTIR or PAT (Process Analytical Technology) monitors reaction progress. Industrial-scale protocols for oxazolo-pyridine analogs emphasize temperature gradients and solvent recycling .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
